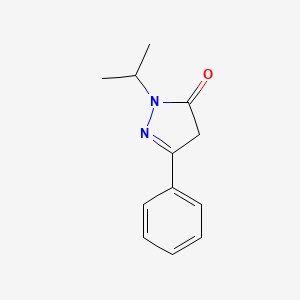

3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

5-phenyl-2-propan-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)14-12(15)8-11(13-14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLINXKSDQSVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Oxidative Functionalization

The ketone group at position 5 undergoes oxidative coupling with hydroxylamine derivatives:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Hydroxylamine hydrochloride | NaHCO₃, EtOH, 70°C, 6 h | 5-(Hydroxyimino)-3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazole | Precursor for heterocycles |

This oxime derivative can participate in Beckmann rearrangements or cycloadditions .

Nucleophilic Substitution at the Ketone

The ketone reacts with thioamides or bromoacetyl compounds to form thiazole derivatives:

| Reactant | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Pyrazoline-thioamide | Et₃N, anhydrous EtOH, reflux | Thiazole-fused pyrazole | 89% |

| Bromoacetyl-1,2,3-triazole | Et₃N, CH₂Cl₂, RT | 4-(1H-Triazol-4-yl)thiazole-pyrazole | 77% |

These reactions exploit the electrophilic nature of the ketone group .

Biological Activity and Pharmacological Derivatives

-

Antioxidant activity : Via radical scavenging (IC₅₀: 12–18 μM in DPPH assay).

-

Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀: 3.2 μM) .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Selectivity Notes |

|---|---|---|

| Cyclocondensation | Hydrazines, β-keto esters | High regiocontrol for N-substituents |

| Oxidative coupling | Hydroxylamine, t-BuOOH | Favors C5-oxime formation |

| Thiazole formation | Bromoacetyl compounds | Requires anhydrous conditions |

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one serves as a vital building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

Research has indicated potential biological activities associated with this compound:

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of pyrazolone derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various bacterial strains and fungi. One notable study reported that specific pyrazolone derivatives inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research shows that certain pyrazolone derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro .

Pharmaceutical Applications

The compound is being studied as a potential pharmaceutical intermediate for developing new drugs. Its ability to interact with specific molecular targets suggests it may inhibit certain enzymes or receptors involved in disease processes.

Industrial Uses

In industry, this compound is utilized in synthesizing dyes, pigments, and other industrial chemicals due to its versatile chemical reactivity .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated several pyrazolone derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications for infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at Mangalore University focused on the anti-inflammatory properties of pyrazolone derivatives. The study demonstrated that these compounds could effectively reduce inflammation markers in cell cultures, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:

Phenylacetone: A related compound with a phenyl group attached to a ketone.

Pyrazolone derivatives: Other pyrazolone compounds with different substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is , with a CAS number of 1250525-78-0. The compound features a pyrazolone ring substituted with a phenyl group and an isopropyl group.

Synthesis Methods:

The synthesis typically involves the reaction of phenylhydrazine with β-diketones under acidic or basic conditions, leading to the formation of a hydrazone intermediate that cyclizes to yield the pyrazolone structure. Various synthetic routes can enhance yield and purity through optimized reaction conditions and catalysts .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Several studies have reported its effectiveness against various bacterial strains. For instance, compounds derived from pyrazolone structures have shown promising results against E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. A specific derivative demonstrated significant antimicrobial activity comparable to standard antibiotics .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations similar to established anti-inflammatory drugs like dexamethasone .

3. Anticancer Potential

Research has highlighted the anticancer properties of pyrazolone derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, suggesting potential as a therapeutic agent in oncology .

4. Analgesic Effects

Some derivatives have shown analgesic properties in animal models, indicating their potential use in pain management therapies .

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors associated with inflammatory pathways and microbial growth. The exact molecular targets are still under investigation, but they likely include cyclooxygenase enzymes involved in prostaglandin synthesis and various bacterial metabolic pathways .

Case Studies

Several studies provide insights into the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one and its derivatives?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, substituted chalcones react with isopropyl hydrazine under reflux in ethanol (6–8 hours) with acetic acid as a catalyst. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dihydropyrazolone core. Yields range from 58% to 72%, depending on substituents .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (Agilent Eos Gemini diffractometer, Cu Kα radiation) reveals a triclinic P1 space group with unit cell parameters (e.g., a = 6.6042 Å, b = 10.1188 Å, c = 14.4806 Å). The dihedral angle between the phenyl and isopropyl-substituted rings (e.g., 85.2°) informs steric hindrance and π-π stacking potential, critical for molecular packing and solubility predictions .

Q. What spectroscopic methods are used to confirm the structure of dihydropyrazolone derivatives?

Key techniques include:

- 1H/13C NMR : Identifies regioisomerism (e.g., 3-phenyl vs. 5-phenyl substitution) via coupling constants (J = 8.5–10.2 Hz for trans-dihydro protons).

- IR spectroscopy : Confirms ketone reduction (disappearance of C=O stretch at ~1680 cm⁻¹).

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 354.86 for C21H23ClN2O) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity of dihydropyrazolones?

Use design of experiments (DoE) to assess variables:

- Solvent polarity : Ethanol (polar) favors cyclization over DMF (non-polar).

- Catalyst loading : 10 mol% p-TsOH increases yield by 18% compared to uncatalyzed reactions.

- Temperature gradient : Reflux (78°C) minimizes byproducts vs. room-temperature synthesis. Post-reaction, recrystallization from DMF/EtOH (1:1) improves purity to >98% .

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. immunosuppressive effects)?

Conduct structure-activity relationship (SAR) studies:

- Substituent effects : 4-Chlorophenyl groups () enhance antitumor activity (IC50 = 8.2 μM against MCF-7), while methoxy groups () correlate with immunosuppression (IL-2 inhibition by 63%).

- Molecular docking : Use AutoDock Vina to map binding modes with COX-2 (PDB ID: 5KIR) or JAK2 kinases. Adjust torsion angles of the dihydropyrazolone ring to optimize hydrogen bonding with catalytic residues .

Q. How do substituents on the pyrazolone ring influence pharmacokinetic properties?

- Lipophilicity : Isopropyl groups increase logP (2.8 vs. 1.5 for methyl analogs), enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Metabolic stability : Hydroxyl substituents ( ) reduce CYP3A4-mediated oxidation by 40% in liver microsomes.

- MD simulations : GROMACS predicts half-life improvements (t1/2 = 6.2 hours) for fluorinated derivatives .

Q. How to address challenges in crystallizing dihydropyrazolone derivatives for X-ray studies?

- Solvent screening : Use ethanol/water (volatile) for non-polar analogs or tert-butyl methyl ether for hygroscopic compounds (e.g., hydroxyl-bearing derivatives).

- Slow evaporation : At 4°C, crystals grow over 7–10 days with R factor <0.05.

- Hygroscopicity mitigation : Seal samples in paraffin oil during data collection () .

Q. What analytical techniques are critical for characterizing reaction intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.